molecular formula C8H11N3O B3019566 [3-(Aminomethyl)phenyl]urea CAS No. 218300-41-5

[3-(Aminomethyl)phenyl]urea

Cat. No.: B3019566
CAS No.: 218300-41-5
M. Wt: 165.196
InChI Key: VWRLPFDNAPTGQA-UHFFFAOYSA-N
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Description

Significance of Urea-Containing Scaffolds in Modern Chemical Synthesis

The urea (B33335) functional group is a cornerstone in drug development and medicinal chemistry. chemscene.com Its ability to form multiple, stable hydrogen bonds with proteins and receptor targets is a key reason for its prevalence in bioactive compounds. chemscene.com This hydrogen-bonding capability makes the urea moiety a privileged scaffold for modulating drug potency and improving pharmacological properties. chemscene.comresearchgate.net Consequently, a vast number of urea derivatives have been developed and are used in a wide range of medical applications, including anticancer, antibacterial, anticonvulsant, and anti-HIV agents. chemscene.com

Beyond medicine, urea derivatives have significant applications in materials science, agrochemicals, and as resin precursors. aksci.com They are also employed as building blocks in combinatorial chemistry and as linkers for developing antibody-drug conjugates. chemscene.com The synthesis of urea-containing compounds traditionally involves reagents like phosgene (B1210022) or isocyanates, but newer, safer methods are continuously being developed to avoid these toxic materials. chemscene.comaksci.com

Overview of Aminomethylphenyl Derivatives in Synthetic Chemistry

Aminomethylphenyl derivatives are recognized as versatile building blocks in organic synthesis. researchgate.net The presence of a primary amine attached to a phenyl ring via a methylene (B1212753) group provides a reactive site for a multitude of chemical transformations. This structural feature is valuable in the construction of more complex molecules.

These derivatives serve as key intermediates in the development of pharmaceuticals and the synthesis of novel polymers and materials. For instance, the aminomethyl group can be readily modified, allowing for the introduction of diverse functionalities to tailor the molecule's biological activity or material properties. Research has shown the use of aminomethylphenyl structures in the synthesis of compounds evaluated for antiprotozoal and other therapeutic activities, highlighting their importance as a scaffold in medicinal chemistry. researchgate.net

The following table lists some of the derivatives based on the [3-(Aminomethyl)phenyl]urea scaffold, illustrating its versatility in creating a range of chemical compounds for research.

Interactive Table 2: Examples of this compound Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number
3-[3-(aminomethyl)phenyl]-1-phenylurea hydrochloride C₁₄H₁₆ClN₃O 277.75 1240529-29-6
3-(3-(Aminomethyl)phenyl)-1-ethyl-1-methylurea C11H17N3O 207.27 918813-16-8
1-[3-(aminomethyl)phenyl]-3,3-dimethylurea hydrochloride C10H16ClN3O 229.71 903558-70-3
1-{[3-(aminomethyl)phenyl]methyl}-3-(2,3,4-trifluorophenyl)urea C15H14F3N3O 309.292 ---
1-[3-(Aminomethyl)phenyl]-3-cyclopropylurea --- --- 1094353-20-4

Data sourced from references chemscene.comaksci.commolport.comamericanelements.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-(aminomethyl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c9-5-6-2-1-3-7(4-6)11-8(10)12/h1-4H,5,9H2,(H3,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWRLPFDNAPTGQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)N)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Aminomethyl Phenyl Urea and Analogs

Classical and Established Routes to Phenylurea Derivatives

Traditional methods for synthesizing phenylurea derivatives have been well-established and are still widely used in various industrial processes. These methods often involve reactive intermediates and have been refined over the years for efficiency and yield.

Phosgene (B1210022) and Phosgene Equivalent Approaches

Phosgene (COCl₂) has historically been a primary reagent for the synthesis of ureas. The reaction involves the phosgenation of an amine to form an isocyanate or a carbamoyl (B1232498) chloride intermediate, which then reacts with another amine to yield the urea (B33335). wikipedia.org While effective, the high toxicity of phosgene gas has led to the development and use of safer liquid or solid phosgene equivalents, such as diphosgene (trichloromethyl chloroformate) and triphosgene (B27547) (bis(trichloromethyl) carbonate). sigmaaldrich.com These substitutes can generate phosgene in situ, mitigating some of the handling risks. sigmaaldrich.com However, the use of these equivalents can sometimes result in lower purity products compared to those synthesized directly with phosgene. sigmaaldrich.com

The general reaction scheme using phosgene is as follows:

RNH₂ + COCl₂ → RNCO + 2HCl

RNCO + R'NH₂ → RNHCONHR'

A critical consideration in these syntheses is the potential for side reactions. For instance, the isocyanate intermediate can react with the newly formed urea to produce a biuret, especially when primary amines are used. wikipedia.org Careful control of reaction conditions is therefore essential. wikipedia.org

Isocyanate-Based Syntheses from Amines

The most common and versatile method for preparing unsymmetrical ureas, including [3-(Aminomethyl)phenyl]urea analogs, is the reaction of an isocyanate with an amine. wikipedia.orgscispace.com This approach is widely applicable and generally provides good yields. For instance, the synthesis of 3-(3-(Aminomethyl)phenyl)-1-ethyl-1-methylurea can be achieved by reacting 3-(aminomethyl)benzylamine with ethyl isocyanate.

The synthesis of various phenylurea herbicides and their deuterated analogs often employs the reaction of a substituted phenyl isocyanate with dimethylamine (B145610) or its salt. google.com The reaction of an amine with an isocyanate is typically straightforward and can be performed under mild conditions. beilstein-journals.org For example, the mechanochemical synthesis of 1-(pyridin-3-yl)-3-p-tolylurea from 3-aminopyridine (B143674) and 4-methylphenyl isocyanate is completed in a short time without the need for a solvent. beilstein-journals.org

A variety of isocyanates can be used, allowing for the synthesis of a diverse range of urea derivatives. asianpubs.org The isocyanates themselves are often prepared from the corresponding amines via phosgenation or by the Curtius rearrangement of acid azides. scispace.comasianpubs.org

Reactant 1Reactant 2ProductReference
3-(aminomethyl)benzylamineEthyl isocyanate3-(3-(Aminomethyl)phenyl)-1-ethyl-1-methylurea
Substituted Phenyl isocyanateDimethylaminePhenylurea herbicide google.com
3-Aminopyridine4-Methylphenyl isocyanate1-(Pyridin-3-yl)-3-p-tolylurea beilstein-journals.org
Phenyl isocyanateCyanamide1-Cyano-3-phenylurea orgsyn.org

Transamidation Reactions with Urea

Transamidation of urea with amines presents an alternative route to N-substituted ureas. This method involves heating urea with an amine, often at high temperatures, to displace ammonia (B1221849) and form the desired urea derivative. wikipedia.orgmdpi.com This process is industrially significant for producing compounds like phenylurea. wikipedia.orgmdpi.com The reaction can be represented as:

(NH₂)₂CO + RNH₂ → RNHCONH₂ + NH₃

Further reaction can lead to symmetrically disubstituted ureas. While this method is attractive due to the low cost of urea, it often requires harsh conditions and may lack selectivity. rsc.org However, recent developments have shown that transamidation can be achieved under milder conditions. For example, benzoic acid has been used to catalyze the transamidation of ureas with aromatic amines in good to excellent yields. sci-hub.se This catalytic approach enhances the feasibility of transamidation for synthesizing a broader range of urea derivatives. sci-hub.se

Contemporary Synthetic Strategies for Urea Functionality

Modern synthetic chemistry aims to develop more sustainable and efficient methods, often utilizing readily available and less hazardous starting materials. The synthesis of ureas is no exception, with significant research focused on greener alternatives to classical methods.

Carbon Monoxide and Carbon Dioxide as C1 Building Blocks

The use of carbon monoxide (CO) and carbon dioxide (CO₂) as C1 building blocks for urea synthesis is a key area of contemporary research, offering a more environmentally benign alternative to phosgene. bohrium.com

Carbon Monoxide: Efficient conversion of carbon monoxide into urea has been demonstrated in aqueous ammonia solutions, assisted by elemental sulfur. researchgate.netchemrxiv.orgpeerj.com This process can achieve a high yield of urea from carbon monoxide at moderate temperatures and atmospheric pressure. researchgate.netpeerj.com The reaction is believed to proceed via a carbonyl sulfide (B99878) (OCS) intermediate. peerj.com Another approach involves the electrochemical co-reduction of nitric oxide (NO) and carbon monoxide (CO) on metal catalysts like copper to produce urea. ku.dk

Carbon Dioxide: Carbon dioxide is an abundant, non-toxic, and renewable C1 source for urea synthesis. bohrium.comrsc.orgnih.gov Catalytic systems have been developed to facilitate the reaction of CO₂ with amines to form ureas. Oxovanadium(V) compounds, for example, have been shown to be effective catalysts for the amination of CO₂ under ambient pressure. rsc.orgnih.govrsc.org These catalytic systems can be applied to a wide range of amines, including chiral amines, without causing racemization. rsc.orgnih.gov Metal-free methods have also been developed, allowing for the synthesis of diverse ureas from amines and CO₂ at atmospheric pressure and room temperature. bohrium.com

C1 SourceCo-reactant(s)Catalyst/ConditionsProductReference(s)
Carbon MonoxideAmmonia, SulfurAqueous solution, 35-65°CUrea researchgate.netchemrxiv.orgpeerj.comchemrxiv.org
Carbon MonoxideNitric OxideCopper (electrochemical)Urea ku.dk
Carbon DioxideAminesOxovanadium(V)Ureas rsc.orgnih.govrsc.org
Carbon DioxideAminesMetal-free, Room TemperatureUreas bohrium.com

Metal-Catalyzed Coupling Reactions

Metal-catalyzed coupling reactions represent another modern approach to urea synthesis. These methods often offer high selectivity and efficiency under milder conditions compared to traditional routes.

Iron-catalyzed dehydrogenative coupling of methanol (B129727) and primary amines has been developed for the selective synthesis of symmetric ureas, with dihydrogen (H₂) as the only byproduct. nih.govrsc.org This method avoids the use of high-pressure gases and produces minimal waste. nih.gov The mechanism is proposed to involve the dehydrogenation of methanol to formaldehyde, which then reacts with an amine to form a formamide (B127407). Subsequent dehydrogenation of the formamide generates a transient isocyanate that reacts with another amine to form the urea. nih.govrsc.org This mechanistic understanding has also enabled the synthesis of unsymmetric ureas from amides and amines using the same iron catalyst. nih.gov

Electrocatalytic C-N coupling reactions are also emerging as a promising strategy for sustainable urea synthesis. researchgate.nethep.com.cn These reactions can utilize various nitrogen sources, such as N₂, NO₂⁻, and NO₃⁻, and couple them with CO₂ to form urea. researchgate.nethep.com.cn For example, the electrocatalytic coupling of CO₂ and nitrate (B79036)/nitrite has been shown to produce urea, with the design of catalysts like Cu⁰-Cu⁺ sites being crucial for promoting the key asymmetric C-N bond formation step. chinesechemsoc.org

Palladium-Catalyzed Formations of Aryl Ureas

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of C–N bonds, enabling the synthesis of N-aryl ureas. These methods typically involve the coupling of an aryl halide or triflate with a urea or a cyanate (B1221674) salt, which serves as an isocyanate precursor.

One prominent approach is the direct N-arylation of a pre-existing urea. Research has demonstrated the coupling of urea and substituted ureas with aryl halides. For instance, the reaction of urea with aryl halides containing electron-withdrawing groups can be catalyzed by a system comprising Pd2(dba)3 (tris(dibenzylideneacetone)dipalladium(0)) and a specialized ligand like Xantphos, using a base such as cesium carbonate (Cs2CO3) in a solvent like dioxane. researchgate.netresearchgate.net This method has been successfully applied to produce N,N′-diarylureas. researchgate.net A related strategy employs a nonproprietary bipyrazole ligand, bippyphos, which facilitates the efficient coupling of ureas with a broad range of aryl bromides and chlorides, including heteroaryl chlorides. organic-chemistry.org

Alternatively, unsymmetrical ureas can be synthesized in a one-pot, two-step process. This involves the palladium-catalyzed cross-coupling of an aryl chloride or triflate with sodium cyanate (NaOCN) to form an aryl isocyanate intermediate. acs.orgnih.govnih.gov This highly reactive intermediate is not isolated but is subsequently treated with a primary or secondary amine to yield the desired unsymmetrical urea. nih.gov This protocol is noted for its tolerance of a wide array of functional groups. acs.orgnih.gov The catalytic system often consists of a palladium precursor like Pd2(dba)3 and a suitable ligand. nih.gov

Palladium catalysts are also effective in the oxidative carbonylation of amines. Symmetrically disubstituted ureas can be formed from primary amines and carbon monoxide (CO) using a palladium iodide catalyst, which facilitates the reaction with air as the oxidant. researchgate.net A domino procedure has also been developed where an aryl iodide undergoes palladium-catalyzed carbonylation, followed by a Curtius rearrangement and subsequent nucleophilic attack by an amine to generate unsymmetrical ureas. deepdyve.com

Catalyst SystemReactantsKey FeaturesProduct TypeReference
Pd2(dba)3 / Xantphos / Cs2CO3Urea + Aryl HalideDirect N-arylation of urea.N,N'-Diarylurea researchgate.netresearchgate.net
Pd2(dba)3 / bippyphos / K3PO4Urea + Aryl/Heteroaryl ChlorideUses a nonproprietary bipyrazole ligand; good for chlorides.Unsymmetrical Urea organic-chemistry.org
Pd2(dba)3 / L1 LigandAryl Chloride + NaOCN, then AmineOne-pot synthesis via an aryl isocyanate intermediate.Unsymmetrical N,N'-Di- and N,N,N'-Trisubstituted Ureas nih.gov
Potassium tetraiodopalladate / AirPrimary Amine + COOxidative carbonylation using air as the oxidant.Symmetrical Diarylurea researchgate.net
Copper-Catalyzed Carbonylation

Copper-catalyzed reactions provide an alternative, often more economical, pathway to urea synthesis. These methods can proceed through various mechanisms, including oxidative carbonylation of amines or the insertion of isocyanides.

In one approach, a bimetallic cobalt/copper catalytic system has been developed for the oxidative carbonylation of a mixture of primary and secondary amines with carbon monoxide (CO). oup.comresearchgate.net This system demonstrates remarkable selectivity, enabling the synthesis of unsymmetrical ureas by distinguishing between the two different amine types. researchgate.net The process can also be adapted to use carbon dioxide (CO2) as the carbonyl source through an initial electrothermal reduction of CO2 to CO. oup.comoup.com

Another novel copper-catalyzed method involves the reaction of aryl isocyanides with O-benzoyl hydroxylamines. mdpi.com In the presence of a copper salt like copper(I) acetate (B1210297) (CuOAc) and a base, these readily available starting materials react to form unsymmetrical ureas in moderate to good yields under mild conditions. mdpi.com The proposed mechanism involves a cascade process initiated by the insertion of the isocyanide into the N-O bond of the hydroxylamine (B1172632) derivative. mdpi.com

Catalyst SystemReactantsKey FeaturesProduct TypeReference
Co(salen) / CuBr2Primary Amine + Secondary Amine + COBimetallic system with dual amine recognition for selective cross-coupling.Unsymmetrical Urea oup.comresearchgate.net
CuOAc / t-BuONaAryl Isocyanide + O-Benzoyl HydroxylamineMild conditions; proceeds via isocyanide insertion into an N-O bond.Unsymmetrical Urea mdpi.com
Iron-Catalyzed Urea Synthesis

The use of iron, an earth-abundant and low-toxicity metal, aligns with the principles of green and sustainable chemistry. Iron-catalyzed methods for urea synthesis often utilize readily available starting materials like amines, carbon dioxide, or even urea itself as a carbonyl source.

One strategy involves the reaction of urea with amines in a transamidation reaction catalyzed by a simple Lewis-acidic iron(II) catalyst. researchgate.netnih.gov This atom-economical approach provides selective access to mono- and disubstituted ureas from an inexpensive and widely available starting material. nih.gov Another method describes the direct synthesis of symmetrical ureas from amines and carbon dioxide, using an iron(III) chloride (FeCl3) catalyst in conjunction with a silane (B1218182) reducing agent. unibo.it

More advanced iron pincer complexes have been developed for the dehydrogenative coupling of amines with methanol. rsc.org In this process, methanol serves as a C1 source, and the reaction proceeds with the liberation of hydrogen gas (H2) as the only byproduct. Mechanistic studies suggest a pathway involving the initial dehydrogenation of methanol to formaldehyde, which then reacts with an amine to form a formamide intermediate that is subsequently dehydrogenated to an isocyanate before reacting with a second amine. rsc.org

Catalyst SystemReactantsKey FeaturesProduct TypeReference
Iron(II) Lewis AcidUrea + AmineAtom-economical transamidation using urea as the carbonyl source.Substituted Ureas researchgate.netnih.gov
FeCl3 / PhenylsilaneAmine + CO2Direct carboxylation of amines using CO2.Symmetrical Ureas unibo.it
Iron Pincer ComplexAmine + MethanolDehydrogenative coupling with H2 as the only byproduct.Symmetrical and Unsymmetrical Ureas rsc.org
Manganese-Catalyzed Dehydrogenative Synthesis

Manganese, another earth-abundant metal, has emerged as a powerful catalyst for the sustainable synthesis of ureas. Manganese pincer complexes have been successfully employed in the dehydrogenative coupling of amines with methanol, which acts as a sustainable C1 source. researchgate.netfigshare.comacs.orgccspublishing.org.cn This method is highly atom-economic, producing hydrogen gas as the sole byproduct. figshare.comacs.org

Catalyst SystemReactantsKey FeaturesProduct TypeReference
Manganese Pincer Complex / KOtBu(Di)amine + MethanolSustainable C1 source (methanol), liberates H2 gas as the only byproduct.Symmetrical Ureas, Polyureas researchgate.netfigshare.com
Manganese Pincer Complex / KOtBuFormamide + AmineDehydrogenative coupling for targeted synthesis of unsymmetrical ureas.Unsymmetrical Ureas researchgate.netacs.org
Mn-MACHO catalystAmine + MethanolUtilizes newly synthesized MACHO ligands for improved efficiency under mild conditions.Symmetrical and Unsymmetrical Ureas ccspublishing.org.cn

Hypervalent Iodine Reagent Mediated Syntheses

Hypervalent iodine reagents, such as phenyliodine diacetate (PIDA), offer a metal-free alternative for the synthesis of ureas. These reagents are powerful yet mild oxidants that facilitate Hofmann-type rearrangements of primary amides to generate isocyanate intermediates in situ. thieme-connect.comsciencegate.app

In a typical procedure, a primary amide is treated with PIDA in the presence of an ammonia source, like ammonium (B1175870) carbamate (B1207046), in a solvent such as methanol or 2,2,2-trifluoroethanol (B45653) (TFE). thieme-connect.comsciencegate.app The TFE solvent is particularly effective as it enhances the electrophilicity of the iodine reagent, allowing for the conversion of even electron-poor carboxamides. thieme-connect.comsciencegate.app The isocyanate formed from the rearrangement is immediately trapped by ammonia to produce the corresponding N-substituted urea. thieme-connect.com This method is valued for its operational simplicity, mild conditions, and broad substrate scope, providing access to a wide range of alkyl-, aryl-, and heteroarylureas. thieme-connect.com

Reagent SystemReactantsKey FeaturesProduct TypeReference
Phenyliodine diacetate (PIDA) / Ammonium CarbamatePrimary Amide + Ammonia SourceMetal-free; in situ generation of isocyanate via Hofmann rearrangement.N-Substituted Ureas thieme-connect.com
PIDA in 2,2,2-trifluoroethanol (TFE)Electron-poor Primary Amide + Ammonia SourceTFE enhances reagent electrophilicity, broadening substrate scope.Electron-poor Aryl Ureas thieme-connect.comsciencegate.app

Electrochemical Approaches to Urea Derivatives

Electrochemical synthesis represents a frontier in green chemistry, offering methods that operate under mild conditions and can be powered by renewable energy, often avoiding the need for chemical oxidants or reductants. acs.org The electrosynthesis of urea typically involves the C–N coupling of a carbon source, like CO2, and a nitrogen source, such as nitrates, nitrites, or amines. researchgate.netmdpi.comacs.org

One innovative approach reports the synthesis of substituted ureas directly from CO2 and primary amines, triggered by the electrochemical reduction of oxygen in an ionic liquid (IL) solvent. acs.orgresearchgate.netacs.org This reaction proceeds at very low potentials under mild conditions. acs.orgresearchgate.net The process is initiated by the formation of carbamate from the amine and CO2. acs.orgnih.gov The electrochemical step is hypothesized to generate reactive oxygen species that activate the amine, facilitating the nucleophilic attack on the carbamate to form the urea. acs.org

Other electrochemical systems focus on the co-reduction of CO2 and nitrogenous species like nitrate (NO3⁻) or dinitrogen (N2) at the surface of advanced electrocatalysts. researchgate.netmdpi.comnih.gov Catalysts such as diatomic Fe–Ni sites or palladium-copper alloys on supports have been designed to facilitate the complex C–N coupling by stabilizing key intermediates and lowering the energy barriers for the reaction. researchgate.netacs.orgnih.gov The development of efficient and selective electrocatalysts remains the primary challenge in this field. researchgate.netmdpi.com

MethodReactantsKey FeaturesProduct TypeReference
Oxygen Reduction in Ionic LiquidPrimary Amine + CO2 + O2Mild conditions, low potential, uses O2 as a trigger.Substituted Ureas acs.orgresearchgate.net
Co-reduction on ElectrocatalystCO2 + Nitrate/Nitrite/N2Sustainable route using waste nitrogen sources and CO2.Urea researchgate.netmdpi.comacs.org
Pd-Cu/TiO2 ElectrocatalystN2 + CO2Couples atmospheric nitrogen and CO2 under ambient conditions.Urea nih.gov

Formation of the Aminomethylphenyl Moiety within Urea Scaffolds

In some synthetic strategies, the aminomethylphenyl group is not a starting material but is instead formed at a later stage on a molecule that already contains the urea core. This approach is particularly useful when the desired starting materials are unavailable or when protecting group strategies would be overly complex. Common methods involve the reduction of a nitro or cyano group attached to the phenyl ring of the urea.

For example, a nitrophenyl urea derivative can be readily reduced to the corresponding aminophenyl urea. The reduction of a nitro group to an amino group is a standard transformation in organic synthesis. A common and efficient method involves catalytic hydrogenation, using hydrogen gas (H2) in the presence of a palladium on carbon (Pd/C) catalyst. evitachem.com This reaction has been applied to various N-nitrophenyl urea compounds to produce N-aminophenyl ureas. evitachem.comhilarispublisher.com

Similarly, a cyanophenyl urea can be reduced to an aminomethylphenyl urea. The cyano (nitrile) group can be reduced to a primary aminomethyl group using strong reducing agents like lithium aluminum hydride (LiAlH4). This transformation converts the C≡N triple bond into a -CH2NH2 group, effectively installing the aminomethyl functionality onto the pre-formed urea scaffold.

Another related transformation is the synthesis of 1,3-bis(2-aminophenyl)urea, which involves the reduction of a nitro group. The synthesis starts with the reaction of o-phenylenediamine (B120857) with o-nitrophenylisocyanate to form 1-(2-nitrophenyl)-3-(2-aminophenyl)urea. The nitro group of this intermediate is then reduced to an amino group using hydrazine (B178648) and a Pd/C catalyst to yield the final product. rsc.org

Precursor MoietyReagents and ConditionsResulting MoietyReference
NitrophenylH2, Pd/CAminophenyl evitachem.comhilarispublisher.com
CyanophenylLithium aluminum hydride (LiAlH4)Aminomethylphenyl
NitrophenylHydrazine, Pd/CAminophenyl rsc.org

Strategies for Incorporating Aminomethylaryl Groups

The primary strategy for incorporating the aminomethylaryl group involves the reaction of an amine-functionalized precursor with a suitable isocyanate or carbamate. A common method is the reaction of a commercially available aminomethyl-substituted aniline (B41778) or benzylamine (B48309) with an isocyanate. For instance, the synthesis of related structures like 1-phenyl-3-(pyridin-3-ylmethyl)urea (B10867498) is achieved by reacting 3-(aminomethyl)pyridine (B1677787) with phenyl isocyanate at room temperature. doi.org This fundamental reaction forms the core urea structure.

Another key approach involves starting with a molecule that already contains a protected or latent aminomethyl group. For example, a synthetic sequence might begin with a nitro-substituted precursor which can be reduced to an amine late in the synthesis. youtube.com An efficient synthesis of 5-(aminomethyl)-1-THP-indazole demonstrates a method where a bromomethyl intermediate is converted to the final aminomethyl group via an azide (B81097), followed by reduction. acs.org This multi-step approach allows for greater molecular complexity and functional group tolerance. Similarly, the synthesis of complex pyrazole-containing ureas has been achieved by starting with a common intermediate which undergoes LAH reduction, mesylation, azide formation, and subsequent hydrogenation to yield the aminomethyl group before urea formation. nih.gov

Multi-Step Synthetic Sequences for Complex Aminomethylphenylurea Derivatives

The synthesis of complex derivatives of this compound often requires multi-step reaction sequences to build intricate molecular architectures. pharmafeatures.comvapourtec.com These sequences are designed by working backward from the target molecule, a process known as retrosynthetic analysis. youtube.com This approach allows chemists to deconstruct a complex molecule into simpler, commercially available starting materials. youtube.compharmafeatures.com

A representative multi-step synthesis for a complex analog might involve the following key transformations: nih.gov

Regioselective Cyclization: Formation of a core heterocyclic structure, such as a pyrazole, from precursors like β-diketones and hydrazines. nih.gov

Functional Group Interconversion: Conversion of an existing functional group into the required aminomethyl moiety. A common pathway involves the reduction of a carboxylic acid or ester to an alcohol, followed by conversion to a leaving group (e.g., mesylate), displacement with an azide, and finally, catalytic hydrogenation to the amine. nih.gov

Urea Formation: The final step typically involves reacting the newly formed aminomethylaryl compound with a desired isocyanate to form the urea linkage. nih.gov

This stepwise approach provides the flexibility to introduce various substituents and build a library of diverse compounds for further research. pharmafeatures.com The integration of solid-phase synthesis with continuous-flow operations has also enabled automated multi-step syntheses of complex pharmaceutical ingredients, demonstrating the evolution of these complex procedures. researchgate.net

Advanced Synthetic Methodologies for this compound Scaffolds

To improve efficiency, yield, and environmental friendliness, modern synthetic chemistry has developed advanced methodologies that are applicable to the synthesis of this compound scaffolds.

Solvent-Free and Aqueous Medium Syntheses

In line with the principles of green chemistry, synthetic protocols that minimize or eliminate organic solvents are highly desirable. nih.gov

Aqueous Medium Synthesis: The synthesis of ureas can be effectively performed in water. A classic method involves heating an aniline salt with urea in an aqueous solution. orgsyn.org This reaction proceeds through an equilibrium formation of ammonium cyanate, which then reacts with the aniline hydrochloride. orgsyn.org More advanced methods have been developed for the versatile and efficient synthesis of monosubstituted ureas in aqueous environments. One such method uses 4-nitrophenyl-N-benzylcarbamate, a reagent that is electrophilic enough to react with various amines but remains stable in water-containing solvents. bioorganic-chemistry.com This approach has been successfully applied to complex, water-soluble polyamines. bioorganic-chemistry.com

Solvent-Free Synthesis: Solvent-free, or neat, reactions offer significant environmental and practical benefits, including easier work-up procedures. nih.gov The synthesis of related N-heteroaryl-arylmethyl phenols has been achieved through a three-component, one-pot method by heating aromatic aldehydes, heteroaryl amines, and phenols at 80°C without any solvent or catalyst. nih.gov Similarly, Michael additions to form complex adducts have been optimized under solvent-free conditions, sometimes using ball-milling techniques, which can produce good yields. beilstein-journals.org While a completely neat synthesis of ureas via dehydrogenative coupling has shown lower yields compared to solvent-based methods, the use of deep eutectic solvents (DES) like choline (B1196258) chloride/urea offers a promising "green" reaction medium. mdpi.comacs.org

MethodReactantsConditionsKey Advantage
Aqueous Aniline hydrochloride, UreaBoiling waterUses water as a solvent, avoiding organic solvents. orgsyn.org
Aqueous Amine, 4-nitrophenyl-N-benzylcarbamateDioxane/water, rtHigh efficiency and compatibility with complex, water-soluble amines. bioorganic-chemistry.com
Solvent-Free Aldehyde, Amine, Phenol80°C, neatSimple, one-pot procedure with no solvent or catalyst required. nih.gov
Solvent-Free Aldehyde, NitroalkeneBall-millingGood yields with reduced environmental impact. beilstein-journals.org

Microwave-Assisted Reaction Protocols

Microwave-assisted synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.net The technique relies on the efficient heating of polar molecules through microwave irradiation, resulting in a rapid and uniform temperature increase throughout the reaction mixture. researchgate.netajchem-a.com

This technology has been successfully applied to the synthesis of various urea and related heterocyclic compounds. For example, the synthesis of phenytoin, a hydantoin (B18101) containing a cyclic urea core, was completed in 30 minutes with a 76% yield under microwave irradiation, whereas conventional heating for the same duration yielded only 26%. ucl.ac.be Microwave assistance has also been used in the multi-component synthesis of polyfunctionalized heterocycles, taking advantage of short reaction times and high yields. researchgate.net In the context of aminomethylphenylurea analogs, microwave irradiation can be used to dramatically shorten the time required for coupling steps, such as in solid-phase synthesis where a reaction that took several days at room temperature was completed in just a few hours. nih.gov

Table: Comparison of Conventional vs. Microwave-Assisted Synthesis of Hydantoin

MethodReaction TimeYieldReference
Conventional Heating 2 hours~70% ucl.ac.be
Microwave-Assisted 30 minutes76% ucl.ac.be

Solid-Phase Synthesis Techniques

Solid-phase synthesis (SPS) is a cornerstone of modern combinatorial chemistry and is highly applicable to creating libraries of this compound derivatives. nih.govpeptide.com The core principle of SPS involves attaching the initial molecule to an insoluble polymer resin. peptide.com Subsequent reactions are carried out, and excess reagents or byproducts are easily removed by simple filtration and washing of the resin. peptide.com

A typical solid-phase synthesis of a urea-containing compound involves several key steps: nih.gov

Resin Activation: The solid support, often a resin like HMPB-MBHA, is activated with a reagent such as p-nitrophenyl chloroformate. nih.gov

First Subunit Coupling: The first building block (e.g., a diamine) is coupled to the activated resin. nih.gov

Second Subunit Coupling: The next component (e.g., an Fmoc-protected amino acid) is added using standard coupling reagents like HBTU and DIEA. nih.gov

Urea Formation: The aromatic part of the template is introduced through a urea linkage, again using a carbonylating agent. nih.gov

Cleavage: The final product is cleaved from the resin support, often using an acid treatment. nih.gov

This methodology has been optimized using microwave assistance to dramatically reduce reaction times. nih.gov Furthermore, solid supports incorporating a stable urea tether have been developed for the synthesis of complex biomolecules, highlighting the versatility of urea chemistry in solid-phase applications. researchgate.net

Chemical Reactivity and Transformation Mechanisms of 3 Aminomethyl Phenyl Urea

Reactivity of the Urea (B33335) Moiety

The urea group (-NH-CO-NH-) is a versatile functional group characterized by its resonance stabilization and hydrogen-bonding capabilities. Its reactivity is centered on the amide-like linkages.

The amide bonds within the urea moiety of [3-(Aminomethyl)phenyl]urea can undergo various transformations, including cleavage under specific conditions. While urea is generally stable, its hydrolysis can be catalyzed by enzymes like urease or mimicked by certain transition metal complexes. For instance, cobalt(III) amine complexes have been shown to facilitate the cleavage of the amide bond in urea, leading to the formation of an isocyanato complex and ammonia (B1221849). researchgate.net This process is often pH and temperature-dependent. researchgate.net

Another potential transformation is the cleavage induced by reactive species like nitric oxide (NO). A proposed mechanism involves an initial N-nitrosation of the urea, followed by an intramolecular cyclization to form an acyltriazole intermediate, which then hydrolyzes to cleave the urea bond and release the corresponding amine. rsc.org While this has been developed for specific sensor applications, it illustrates a potential pathway for the cleavage of the urea linkage in this compound under specific chemical environments. rsc.org Furthermore, the urea moiety can be reduced to form amines, for example, through catalytic hydrogenation.

Table 1: Examples of Urea Moiety Transformations

Transformation Type Reagents/Conditions Products
Hydrolytic Cleavage (Mimetic) Co(III) amine complexes Isocyanate, Ammonia
NO-Induced Cleavage Nitric Oxide (NO) Amine, CO2 (after hydrolysis)

| Reduction | Catalytic Hydrogenation (e.g., Pd/C) | Amines |

The urea functionality is a key precursor in the synthesis of various heterocyclic compounds, most notably hydantoins (imidazolidine-2,4-diones). The synthesis of a hydantoin (B18101) ring from a urea derivative typically requires the presence of a second functional group that can participate in an intramolecular cyclization. For this compound to form a hydantoin, it would first need to be derivatized, for example, by reacting its aminomethyl group with an α-halo ester to introduce the necessary α-amino acid framework.

Several established methods for hydantoin synthesis from urea precursors include:

Base-Induced Cyclization: Ureido derivatives, formed from the reaction of α-amino esters with carbamates or isocyanates, can undergo cyclization under basic conditions to yield hydantoins. organic-chemistry.org For example, treatment with a base like sodium methoxide (B1231860) can induce intramolecular amidolysis. nih.gov

Acid-Catalyzed Cyclization: Resin-linked α-ureido acids can be treated with strong acids, such as 6 M hydrochloric acid, to promote N-cyclization and simultaneously cleave the hydantoin product from the solid support. nih.gov

Carbonylating Agents: The reaction of α-amino amides with reagents like triphosgene (B27547) or 1,1'-carbonyldiimidazole (B1668759) (CDI) is a common method for constructing the hydantoin ring. organic-chemistry.org

These synthetic strategies highlight the potential of the urea moiety in this compound to serve as a building block for more complex heterocyclic structures, such as 5-substituted hydantoins, following appropriate functionalization. nih.govjst.go.jp

Amide Bond Transformations and Cleavage Reactions

Reactivity of the Aminomethyl Group

The aminomethyl group (-CH₂NH₂) features a primary aliphatic amine, which is a potent nucleophile and a site for various derivatization reactions.

The lone pair of electrons on the nitrogen atom of the primary amine makes it a strong nucleophile. masterorganicchemistry.com Its nucleophilicity allows it to attack electron-deficient centers, participating in a wide array of reactions. The reactivity of primary amines generally increases with basicity, although it is also sensitive to steric hindrance. masterorganicchemistry.commdpi.com

Key reactions involving the nucleophilic aminomethyl group include:

Reaction with Carbonyls: It can undergo nucleophilic addition to aldehydes and ketones to form unstable carbinolamines, which then dehydrate to form imines (Schiff bases). msu.edu

SN2 Reactions: It can act as a nucleophile in substitution reactions with alkyl halides, leading to N-alkylation. msu.edu

Ring-Opening Reactions: It can open strained rings like epoxides and aziridines.

The nucleophilic character of the amine can be temporarily suppressed for synthetic purposes. For example, reversible reaction with carbon dioxide can form an alkyl-ammonium carbamate (B1207046), reducing the amine's reactivity towards nucleophilic substitution. researchgate.net This demonstrates a potential "green" protection strategy for the aminomethyl group during reactions at other sites of the molecule. researchgate.net

The primary amine is a common handle for chemical modification through alkylation and acylation.

Acylation: The aminomethyl group reacts readily with acylating agents such as acid chlorides and anhydrides in an addition-elimination pathway to form stable amide derivatives. msu.edu This is a highly efficient and common transformation. For example, the synthesis of N-(4-aminomethylphenyl)-pyridinium (AMPP) involves the conversion of a carboxyl group into an amide by coupling with an aminomethylphenyl group, showcasing the amine's utility in forming amide bonds. nih.gov

Alkylation: Direct alkylation with alkyl halides is possible but can be difficult to control, often leading to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts, because the resulting secondary amine is often more nucleophilic than the starting primary amine. msu.edu More controlled alkylation can be achieved using specific reagents and conditions, such as those used in the synthesis of aminomethyl derivatives of various heterocycles. nih.gov

Table 2: Derivatization Reactions of the Aminomethyl Group

Reaction Type Reagent Class Product Functional Group
Acylation Acid Chlorides, Anhydrides Amide
Alkylation Alkyl Halides Secondary/Tertiary Amine, Quaternary Ammonium Salt

| Reaction with Aldehyde/Ketone | Aldehydes, Ketones | Imine (Schiff Base) |

Nucleophilic Reactivity of the Primary Amine Functionality

Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Ring

The substitution pattern on the benzene (B151609) ring is governed by the electronic properties of the two existing substituents: the urea group (-NHCONH₂) and the aminomethyl group (-CH₂NH₂).

Electrophilic Aromatic Substitution (EAS): Both the urea and aminomethyl groups are activating groups for EAS, meaning they increase the nucleophilicity of the phenyl ring and direct incoming electrophiles to specific positions. wikipedia.org

The urea group (-NHCONH₂), through the nitrogen atom directly attached to the ring, is a powerful ortho-, para-director due to its ability to donate its lone pair of electrons into the ring via resonance (+M effect).

The aminomethyl group (-CH₂NH₂) is also an ortho-, para-director and is activating, though less so than a direct amino group. Its activation stems from the weak electron-donating inductive effect of the alkyl spacer.

In this compound, the two groups are meta to each other. The urea group at C1 directs incoming electrophiles to positions C2, C4, and C6. The aminomethyl group at C3 directs to positions C2, C4, and C6. Therefore, positions 2, 4, and 6 are all electronically activated. The final regioselectivity of a reaction like halogenation, nitration, or Friedel-Crafts acylation/alkylation would depend on the specific electrophile, reaction conditions, and steric hindrance imposed by the existing groups. uomustansiriyah.edu.iq For instance, bulky electrophiles would likely favor substitution at the less sterically hindered C4 and C6 positions over the C2 position, which is flanked by both substituents.

Nucleophilic Aromatic Substitution (NAS): This type of reaction, where a nucleophile replaces a leaving group on an aromatic ring, generally requires the ring to be electron-deficient. masterorganicchemistry.com This is typically achieved by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) ortho or para to a good leaving group (e.g., a halide). organicchemistrytutor.comscribd.com The phenyl ring of this compound is electron-rich due to its two activating substituents. Consequently, it is deactivated towards nucleophilic aromatic substitution, and such reactions are not expected to occur under standard conditions.

Table 3: Directing Effects for Electrophilic Aromatic Substitution

Substituent Position Electronic Effect Directing Influence
-NHCONH₂ C1 Activating (+M, -I) Ortho, Para (positions 2, 4, 6)

| -CH₂NH₂ | C3 | Activating (+I) | Ortho, Para (positions 2, 4, 6) |

Regioselectivity Studies in Phenyl Ring Modifications

The modification of the phenyl ring in phenylurea compounds is subject to regioselective control, influenced by the directing effects of the urea substituent and any other groups present on the ring. In reactions like direct halogenation, the urea moiety's directing influence can be complex. For instance, the halogenation of N-benzylureas using trihaloisocyanuric acids can result in a mixture of ortho- and para-substituted products, indicating a loss of complete regioselectivity. thieme-connect.com However, protocols for direct iodination of N-phenylurea derivatives have shown high regioselectivity for the para-position. thieme-connect.com

In the context of photocatalytic degradation, the position of attack by hydroxyl radicals on the phenyl ring can be influenced by the catalyst's surface properties. On polar surfaces, attack can occur at both the aromatic and aliphatic sides of the molecule, while non-polar surfaces may favor attack on the aliphatic side chain. The structure of the catalyst is a crucial factor in determining the dominant degradation pathway. Furthermore, during degradation, modifications such as dehalogenation followed by hydroxylation of the phenyl group have been observed. researchgate.net

Dual palladium-photoredox strategies have been employed for the C-H arylation of phenylureas, demonstrating another avenue for regioselective modification of the phenyl ring. rsc.org The synthesis of substituted 1,2,3,4-tetrahydroquinoxalines bearing a phenylurea moiety has shown that substitutions at the 2-position of the quinoxaline (B1680401) core are better tolerated than at the 3-position, highlighting regiochemical preferences in more complex systems. nih.gov

Directed Lithiation and Functionalization of Substituted Phenylureas

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds, including phenylureas. wikipedia.org This technique utilizes a directing metalation group (DMG) on the aromatic ring, which coordinates to an organolithium reagent, typically an alkyllithium like n-butyllithium. wikipedia.org This coordination facilitates the deprotonation of the proton at the ortho position, creating a stabilized aryllithium intermediate. wikipedia.org This intermediate can then react with various electrophiles to introduce a wide range of functional groups exclusively at the ortho position, a level of regioselectivity not typically achievable with standard electrophilic aromatic substitution. wikipedia.org

The urea functionality, particularly N,N-disubstituted ureas, can act as a potent DMG. organic-chemistry.org However, for N-monoalkylcarbamates, direct N,C-dilithiation can be problematic due to cleavage reactions. researchgate.net A workaround involves the in-situ N-silylation of the carbamate, which allows for successful ortho-lithiation and subsequent reaction with electrophiles. researchgate.net The silyl (B83357) protecting group is then removed during aqueous work-up. researchgate.net

The stability of the ortho-lithiated intermediate is crucial. For some directing groups, like O-aryl carbamates, the ortho-lithiated species can undergo a rearrangement known as the anionic Fries rearrangement, especially at higher temperatures. uwindsor.ca However, for many urea derivatives, the ortho-lithiated intermediates are stable at low temperatures (e.g., -78°C) and can be efficiently trapped by electrophiles. researchgate.netuwindsor.ca

Examples of strong directing groups that facilitate ortho-lithiation include amides (-CONR2), carbamates (-OCONR2), and sulfonamides (-SO2NR2). organic-chemistry.org The choice of solvent is also important, with tetrahydrofuran (B95107) (THF) and diethyl ether being commonly used.

Mechanistic Insights into Reaction Pathways

Identification and Characterization of Reaction Intermediates (e.g., Isocyanates, Radicals)

The transformation of phenylureas often proceeds through various reactive intermediates, including isocyanates and radical species. Phenylisocyanate has been identified as an initial product in the hydrolysis of phenylureas, forming via a zwitterionic intermediate. rsc.orgresearchgate.net The synthesis of unsymmetrical phenylureas can also proceed through in-situ generated isocyanate intermediates, for example, from the decomposition of 3-substituted dioxazolones. tandfonline.comtandfonline.com The thermal decomposition of carbamates is another route to generate isocyanates. nih.gov These isocyanate intermediates are highly electrophilic and can react with nucleophiles, such as amines, to form new urea derivatives. tandfonline.com In some cases, these intermediates can be challenging to handle due to their propensity to homodimerize or oligomerize. nih.gov

In degradation processes initiated by advanced oxidation processes, radical intermediates play a central role. During the radiolytic degradation of fenuron (B33495), a phenylurea herbicide, the hydroxyl radical (•OH) is the primary reactive species. nih.gov The •OH radical predominantly adds to the aromatic ring, forming a cyclohexadienyl radical intermediate, which exhibits a characteristic absorption maximum around 350 nm. nih.gov This radical can then react with dissolved oxygen to form a peroxy radical, which can subsequently eliminate a hydroperoxyl radical (HO2•) to yield phenolic products or undergo fragmentation. nih.gov The formation of N-formyl compounds as toxic intermediates has also been noted during the degradation of some phenylureas. researchgate.net

During the ozonation of phenylurea herbicides, intermediates such as unsymmetrical dimethylhydrazine can be formed, which can then be transformed into N-nitrosodimethylamine (NDMA). nih.gov The degradation pathways can involve N-dealkylation, hydroxylation, and cleavage of N-C bonds. nih.gov

Kinetic Studies and Rate Law Determinations for Urea Formation and Transformation

The kinetics of both the formation and degradation of phenylureas have been the subject of numerous studies. The degradation of many phenylurea herbicides follows pseudo-first-order kinetics. nih.govnih.goverudit.org For instance, the photocatalyzed degradation of several substituted phenylurea herbicides was found to adhere to a pseudo-first-order kinetic model. nih.gov Similarly, the ozonation of phenylurea herbicides also showed degradation kinetics consistent with a pseudo-first-order model. nih.gov The biodegradation of phenylureas by microorganisms can also be described by a simple first-order kinetic model. nih.gov

The rate of these reactions is described by a rate law, which for a first-order reaction is expressed as: Rate = k[Phenylurea] where 'k' is the rate constant.

For the formation of phenylurea from aniline (B41778) and cyanic acid, the reaction is subject to general acid and general base catalysis. rsc.org The Brønsted plots for this reaction are nonlinear, suggesting a mechanism involving a zwitterionic intermediate and a rate-limiting proton-transfer step that is nearly diffusion-controlled. rsc.org

The rate of hydrolysis of phenylureas is also dependent on the concentration of the reactants. rsc.org The rate law for a reaction can be determined by systematically varying the initial concentrations of the reactants and observing the effect on the initial reaction rate. In cases where the reaction mechanism involves a slow step preceded by a fast equilibrium, the rate law can be derived by expressing the concentration of an intermediate in terms of the reactants from the fast step. youtube.com

The following table provides examples of observed rate constants for the degradation of various phenylurea herbicides under different conditions.

Interactive Table: Kinetic Data for Phenylurea Degradation

Phenylurea CompoundDegradation ProcessRate Constant (k)ConditionsReference
Isoproturon (B30282)Ozonation19.8 x 10⁻³ s⁻¹- nih.gov
ChlorotoluronOzonation-- nih.gov
DiuronOzonation-- nih.gov
FluometuronOzonation0.31 x 10⁻³ s⁻¹- nih.gov
FenuronReaction with Chlorine Dioxide10.37 L·min⁻¹·mol⁻¹pH 7, 10°C mdpi.com
DiuronElectro-Fenton4.8 x 10⁹ M⁻¹ s⁻¹- researchgate.net
MonuronElectro-Fenton-- researchgate.net
FenuronElectro-Fenton12 x 10⁹ M⁻¹ s⁻¹- researchgate.net

Note: The table is populated with available data. Some values were not specified in the source material.

Influence of Reaction Parameters (e.g., pH, Temperature, Pressure) on Reaction Rates

The rates of formation and transformation of phenylureas are significantly influenced by reaction parameters such as pH, temperature, and pressure.

pH: The pH of the reaction medium has a profound effect on the hydrolysis and degradation of phenylureas. The hydrolysis of phenylureas is affected by pH, with the reaction proceeding through different catalytic pathways at low, high, and intermediate pH ranges. rsc.orgresearchgate.net For instance, in basic media (pH 12-14), a leveling of the rate-pH curve is observed, suggesting the formation of an unreactive conjugate base of the phenylurea. rsc.org In photocatalytic degradation, an optimal pH is often observed. For the degradation of monolinuron (B160109) and linuron (B1675549) using TiO2, the optimum pH was found to be close to the point of zero charge of the catalyst (pH ≈ 6). erudit.org The photodegradation of hexaflumuron (B1673140) was most rapid at pH 5.0. nih.gov The degradation of pesticides by chlorine dioxide and ozone is also pH-dependent, with higher degradation rates generally observed in neutral and alkaline conditions compared to acidic conditions. mdpi.com

Temperature: Temperature generally has a positive correlation with the reaction rate of phenylurea transformations, as described by the Arrhenius equation. mdpi.com An increase in temperature typically leads to a higher rate of degradation. For example, the degradation of phenylurea in soil was found to be highest at 25°C compared to 5°C and 15°C. Similarly, the rate constant for the reaction of fenuron with chlorine dioxide increased significantly with a rise in temperature from 10°C to 40°C. mdpi.com The degradation of isoproturon in soil also increases with higher temperatures. researchgate.net However, in some synthetic routes, excessively high temperatures can lead to the decomposition of intermediates and a decrease in the yield of the desired product. tandfonline.com The acidic hydrolysis of phenyl urea has been studied at temperatures of 70, 80, and 90°C. asianpubs.org

Pressure: While less commonly studied for phenylurea transformations in solution, pressure can be a significant parameter in certain synthetic applications, particularly those involving gaseous reagents. The synthesis of isocyanates, key precursors for ureas, can be influenced by pressure conditions. nih.gov

The following table summarizes the effect of various parameters on the degradation of phenylurea compounds.

Interactive Table: Influence of Reaction Parameters on Phenylurea Degradation

Phenylurea CompoundParameterEffect on RateObserved TrendReference
PhenylureaspH (Hydrolysis)VariesDifferent catalytic pathways at low, high, and intermediate pH. rsc.orgresearchgate.net
Monolinuron/LinuronpH (Photocatalysis)VariesOptimum rate near pH 6. erudit.org
HexaflumuronpH (Photodegradation)VariesMost rapid degradation at pH 5.0. nih.gov
FenuronTemperature (Oxidation)IncreasesRate constant increases with temperature. mdpi.com
Phenyl UreaTemperature (Degradation)IncreasesHighest degradation at 25°C.
Phenyl UreaMoisture Content (Degradation)IncreasesRate increases with higher moisture content.

Role of Catalysts and Promoters in Reaction Mechanisms

Catalysts and promoters play a crucial role in influencing the reaction mechanisms and enhancing the rates of both the synthesis and degradation of phenylureas.

In synthetic applications, catalysts are employed to facilitate the formation of the urea linkage. The synthesis of unsymmetrical phenylureas from 3-substituted dioxazolones is promoted by a base, such as sodium acetate (B1210297), which initiates the decomposition of the dioxazolone to form an isocyanate intermediate. tandfonline.com In the synthesis of Schiff bases from phenyl urea and o-vanillin, chloroacetic acid acts as a catalyst by protonating the carbonyl group of the aldehyde, thereby increasing its electrophilicity. ijprdjournal.com Palladium-catalyzed reactions have also been developed for the synthesis of unsymmetrical diarylureas. tandfonline.com

In the context of degradation, various catalysts are used, particularly in advanced oxidation processes. For the photocatalytic degradation of phenylurea herbicides, semiconductor materials like titanium dioxide (TiO2) and zinc oxide (ZnO) are widely used. nih.govnih.govresearchgate.net These photocatalysts generate highly reactive species, such as hydroxyl radicals, upon irradiation, which then attack and degrade the phenylurea molecule. researchgate.net The surface properties of the catalyst can influence the degradation pathway and the nature of the intermediates formed. The efficiency of these photocatalytic systems can be enhanced by the addition of promoters like sodium persulfate (Na2S2O8). nih.govresearchgate.net

The hydrolysis of phenylureas can be catalyzed by acids and bases. rsc.orgresearchgate.net Bifunctional acid-base buffers are particularly effective catalysts. rsc.org In micellar catalysis, surfactants can enhance the rate of hydrolysis by concentrating the substrate in the micellar phase. asianpubs.orgsphinxsai.com The electro-Fenton process utilizes a catalyst, typically Fe2+ ions, to generate hydroxyl radicals from hydrogen peroxide, leading to the efficient degradation of phenylurea herbicides. researchgate.net

The following table lists some catalysts and promoters used in reactions involving phenylureas.

Interactive Table: Catalysts and Promoters in Phenylurea Reactions

Reaction TypeCatalyst/PromoterFunctionExample Compound(s)Reference
SynthesisSodium Acetate (base)Promotes isocyanate formationUnsymmetrical phenylureas tandfonline.com
SynthesisChloroacetic Acid (acid)Activates carbonyl groupSchiff bases from phenyl urea ijprdjournal.com
SynthesisPalladium complexesC-N bond formationUnsymmetrical diarylureas tandfonline.com
Degradation (Photocatalysis)Titanium Dioxide (TiO2)Generates hydroxyl radicalsChlortoluron, Chloroxuron, Diuron erudit.orgnih.gov
Degradation (Photocatalysis)Zinc Oxide (ZnO)Generates hydroxyl radicalsDiuron, Linuron, Isoproturon nih.govresearchgate.net
Degradation (Hydrolysis)Bifunctional buffersGeneral acid-base catalysisPhenylureas rsc.org
Degradation (Electro-Fenton)Fe²⁺ ionsGenerates hydroxyl radicalsDiuron, Monuron, Fenuron researchgate.net

Proton Transfer Mechanisms in Urea-Based Systems

Proton transfer is a fundamental chemical reaction that plays a crucial role in the behavior of many organic molecules, including those with urea functionalities. For a compound such as this compound, which possesses both a urea group and a primary aminomethyl group, understanding the mechanisms of proton transfer is essential for characterizing its acid-base properties and reactivity. The molecule has two primary sites susceptible to protonation: the urea moiety and the terminal amino group of the aminomethyl substituent.

The protonation state of the urea group is a critical determinant of its chemical behavior. The urea molecule itself can be protonated in acidic solutions, and early studies debated whether the proton adds to the amide nitrogen or the carbonyl oxygen. sci-hub.se However, extensive spectroscopic and diffraction studies have provided a clear consensus. Raman spectroscopic measurements of aqueous urea solutions in hydrochloric acid revealed that the proton associates with the carbonyl oxygen, not the nitrogen of the amine group. sci-hub.se This finding is consistent with Nuclear Magnetic Resonance (NMR) studies of various urea salts and neutron diffraction data from uronium nitrate (B79036), which located the acidic proton on the carbonyl oxygen. sci-hub.se The preference for oxygen protonation is attributed to the resonance stabilization of the resulting cation, where the positive charge is delocalized over the two nitrogen atoms and the oxygen atom. The C-N bonds in urea exhibit significant double-bond character, which influences this electronic distribution. sci-hub.se

Acidity and Protonation Sites in Urea-Based Systems

Compound/SystemProtonation SitepKa / Key FindingMethodReference
UreaCarbonyl OxygenThermodynamic equilibrium constant (K) = 1.93 L·mol⁻¹Raman Spectroscopy, NMR, Neutron Diffraction sci-hub.se
{[4-(aminomethyl)phenyl]carbamoyl}formic acidAminomethyl Group (Strongest Basic)9.26Chemaxon Calculation drugbank.com
This compoundNot Specified14.52 (Predicted)Prediction guidechem.com

Beyond simple protonation, the dynamics of proton transfer in urea systems are complex and have been studied in various contexts. In concentrated aqueous solutions, urea molecules can form dimers, and upon ionization, an ultrafast proton transfer can occur from one urea molecule to its neighbor within approximately 150 femtoseconds. nih.govscitechdaily.com This process, observed using X-ray absorption spectroscopy, results in the formation of a protonated urea molecule and a highly reactive urea radical. nih.govscitechdaily.com The efficiency of this transfer is highly dependent on the specific hydrogen-bonding conformation between the two urea molecules. nih.gov

For aromatic ureas, substituents on the phenyl ring significantly influence the acidity of the urea N-H protons and the kinetics of intermolecular proton transfer. nih.govresearchgate.net Studies on substituted anthracen-2-yl-3-phenylurea derivatives revealed opposing effects in the ground and excited states. An electron-withdrawing group, such as a trifluoromethyl group, increases the acidity of the N-H fragment in the ground state but paradoxically slows down the excited-state intermolecular proton transfer (ESPT) reaction. nih.govresearchgate.net In contrast, an electron-donating group like methoxy (B1213986) decreases the ground-state N-H acidity but facilitates a faster ESPT reaction. nih.gov These phenomena are attributed to the substituent's influence on a charge transfer process from the N-H fragment to the aromatic system, which precedes the proton transfer. nih.govresearchgate.net

Substituent Effects on Intermolecular Proton Transfer in Aromatic Ureas

Substituent TypeExample GroupEffect on Ground-State N-H AcidityEffect on Excited-State Proton Transfer (ESPT) RateReference
Electron-WithdrawingTrifluoromethyl (-CF₃)IncreaseSlower nih.govresearchgate.net
Electron-DonatingMethoxy (-OCH₃)DecreaseFaster nih.gov

The surrounding environment, particularly the solvent, also plays a critical role. The addition of urea to aqueous amine solutions has been shown to alter proton-transfer reactions by modifying the local water structure. researchgate.nettandfonline.com Urea can disrupt the hydrogen-bonded network of water, effectively restraining water molecules from the amine and making the system less rigid. researchgate.nettandfonline.com In some ternary systems of urea, amine, and water, the protonation of urea can become the dominant process observed. researchgate.nettandfonline.com

Structural Diversification and Derivatives of 3 Aminomethyl Phenyl Urea

Design Principles for Substituted Phenylurea Derivatives

The rational design of novel phenylurea derivatives hinges on established medicinal chemistry principles. These strategies aim to modulate the molecule's physicochemical properties, conformational flexibility, and potential for intermolecular interactions by systematically altering its structure.

A primary strategy in derivative design is the principle of active group linkage, where known active substructures are combined to create hybrid molecules with potentially enhanced or novel properties. acs.orgmdpi.com In this context, the [3-(aminomethyl)phenyl]urea moiety can be considered a core fragment or "active group" possessing specific hydrogen-bonding capabilities and a defined spatial arrangement of its functional groups. nih.gov This core can be linked to other pharmacophores or functional units to generate new chemical entities. The design process often involves replacing a specific part of a known active molecule, like the kinase inhibitor Regorafenib, with the benzylamino-urea structure to explore new structure-activity relationships (SAR). nih.gov

Bioisosterism is another cornerstone of derivative design, involving the substitution of an atom or group with another that possesses similar physical or chemical properties, thereby aiming to retain or improve biological activity. u-tokyo.ac.jpgoogle.com The goal is to create analogues with modified characteristics such as size, shape, electronic distribution, and lipophilicity, which can influence the molecule's interaction with biological targets, as well as its absorption, distribution, metabolism, and excretion (ADME) profile. u-tokyo.ac.jp Classical bioisosteric replacements for phenylurea derivatives might include exchanging a hydrogen atom for a fluorine atom to alter electronic properties without significantly changing the steric profile, or replacing a urea (B33335) linkage (-NH-CO-NH-) with a thiourea (B124793) (-NH-CS-NH-), carbamate (B1207046) (-O-CO-NH-), or sulfonamide (-SO₂-NH-) group to modulate hydrogen bonding capacity and metabolic stability. u-tokyo.ac.jpacs.orgresearchgate.net

Original Group Potential Bioisostere Rationale for Replacement
Phenyl RingThiophene, Pyridine (B92270), PyrazineAlter aromaticity, polarity, and potential for hydrogen bonding. nih.gov
Urea Moiety (-NH-CO-NH-)Thiourea Moiety (-NH-CS-NH-)Modify hydrogen bond donor/acceptor properties and metabolic stability. researchgate.net
Hydrogen (-H)Fluorine (-F)Minimal steric change, but significant alteration of electronic properties (inductive effect). u-tokyo.ac.jpacs.org
Methylene (B1212753) Linker (-CH₂-)Oxygen (-O-), Sulfur (-S-)Change bond angles, flexibility, and polarity. acs.org

Scaffold engineering involves the modification of the core molecular framework—in this case, this compound—to optimize interactions with a specific chemical or biological target. mdpi.com This process goes beyond simple substitution and involves altering the fundamental architecture of the molecule. The goal is to position key interacting groups in a precise three-dimensional orientation to maximize binding affinity and specificity. escholarship.org

For the this compound scaffold, engineering efforts can focus on several areas. The substitution pattern on the phenyl ring is a critical determinant of activity. Introducing various substituents (e.g., halogens, alkyl, or alkoxy groups) at the ortho, meta, or para positions relative to the urea group can profoundly influence the molecule's electronic landscape and steric profile. nih.gov Studies on similar phenylurea derivatives have shown a strong preference for para-substitution for certain biological activities, while ortho- or meta-substitutions can lead to a loss of activity. nih.gov Furthermore, replacing the terminal amino group of the aminomethyl moiety or the hydrogens on the urea nitrogens can introduce new interaction points or block unwanted metabolic pathways. nih.govnih.gov For instance, replacing the proximal NH of the urea with a methylene group in some series has been shown to be detrimental to activity, highlighting its crucial role in interactions. nih.gov

Active Group Linkage and Bioisosterism in Derivative Design

Synthesis and Characterization of Advanced Derivatives

Building upon these design principles, a variety of advanced derivatives of this compound have been synthesized. These efforts focus on creating N-substituted variants, incorporating the core structure into complex ring systems, and appending additional functional groups.

N-substitution of the urea moiety offers a direct route to diversify the parent compound. This can be achieved by reacting 3-aminobenzylamine (B1275103) with a desired isocyanate. nih.gov A more versatile approach involves a multi-step synthesis where one of the amine groups of a precursor is first protected, followed by reaction with an isocyanate, and subsequent deprotection.

A general route for synthesizing N,N'-disubstituted ureas involves the reaction of a primary or secondary amine with an appropriate isocyanate in a suitable solvent like dichloromethane, often in the presence of a base such as triethylamine. nih.gov For example, N-phenyl-N′-(3-(((3-chloropyrazin-2-yl)amino)methyl)phenyl)urea was successfully synthesized by reacting 3-aminobenzylamine with 2,3-dichloropyrazine, followed by a reaction with phenyl isocyanate. nih.gov

Further modification of the urea nitrogen itself can be accomplished. For instance, selective deprotonation of the more acidic urea nitrogen (adjacent to the phenyl ring) using a strong base like n-butyl lithium at low temperatures, followed by reaction with an alkyl halide (e.g., iodomethane), can yield mono-N-alkylated derivatives. nih.gov Using increased equivalents of the base and alkylating agent can lead to di-alkylation. nih.gov The characterization of these N-substituted derivatives, particularly differentiating positional isomers, can be challenging by NMR alone but has been successfully achieved using techniques like electrospray ionization tandem mass spectrometry (ESI-MS/MS), which reveals distinct fragmentation patterns for different isomers. nih.gov

Derivative Type General Synthetic Method Key Reactants
N'-Aryl/Alkyl SubstitutedReaction of an amine with an isocyanate. nih.govnih.gov3-aminobenzylamine, Substituted Isocyanate
N-Methylated UreaDeprotonation with n-BuLi followed by alkylation. nih.govPhenylurea precursor, n-Butyl lithium, Iodomethane

Integrating the this compound structure into larger, heterocyclic frameworks like quinazolines, quinolines, and indoles can significantly alter the molecule's shape, rigidity, and potential for π-stacking interactions.

Quinazoline (B50416) Derivatives: A common synthetic route to quinazolinone-urea derivatives involves first constructing the quinazoline ring system. For example, 3-amino-2-phenyl-4(3H)-quinazolinone can be prepared and then reacted with triphosgene (B27547) to generate an isocyanate intermediate. This intermediate can then be coupled with an amine, such as 3-aminobenzylamine, to yield the final quinazoline-urea conjugate. gsconlinepress.com Alternatively, an aminoquinazoline can be directly reacted with a corresponding isocyanate to form the urea linkage. mdpi.com A series of 1-[2-(6-nitro-4-oxo-2-phenyl-4H-quinazolin-3-yl)-ethyl]-3-phenyl-urea derivatives have been synthesized and characterized using IR, NMR, and mass spectrometry. researchgate.net

Quinolyl Derivatives: The synthesis of quinolyl-substituted ureas can be achieved by coupling the this compound moiety with a pre-functionalized quinoline. For instance, a macrocycle containing a 6-quinolinyl substituent has been synthesized, demonstrating the feasibility of incorporating this ring system. mdpi.com Patent literature also describes isoquinolin-3-ylurea derivatives, such as 1-(5-(3-(aminomethyl)phenyl)-8-(pyridin-3-ylamino)isoquinolin-3-yl)-3-ethylurea, which directly links the aminomethylphenyl group to an isoquinoline (B145761) core. google.com

Indole (B1671886) Derivatives: The synthesis of indole-containing ureas can be approached in several ways. One method involves using an indole derivative as a starting material, converting a functional group (like a carboxylic acid) into an isocyanate via a Curtius rearrangement, and then reacting this isocyanate with 3-aminobenzylamine. metu.edu.tr Another strategy involves preparing a key synthon, such as methyl 2-(bromomethyl)-1H-indole-3-carboxylate, which can then be reacted with an appropriate aminourea derivative to form the final product. mdpi.com The synthesis of 3-p-(p-(alkoxycarbonyl)phenyl)carbamoyl)phenyl)imino-1-aminomethyl-2-indolinones, derivatives of isatin (B1672199) (indole-2,3-dione), has also been reported. biomedres.us

The introduction of unique functional groups like boronic acids or large polyaromatic systems such as phenanthroline can impart novel chemical reactivity and binding capabilities.

Boronic Acid Derivatives: Phenylboronic acids are valuable reagents in organic chemistry, notably in Suzuki coupling reactions. A derivative of interest is [3-(Aminomethyl)phenyl]boronic acid, which is commercially available as its hydrochloride salt. ambeed.comwiley-vch.de This compound can serve as a direct precursor for boronic acid-containing phenylurea derivatives. The synthesis would typically involve reacting the aminomethyl group of [3-(aminomethyl)phenyl]boronic acid with an isocyanate, or reacting the amino group of 3-aminophenylboronic acid with an isocyanate followed by functionalization of a different position to introduce the aminomethyl group. The synthesis of urea-containing peptide boronic acids has been demonstrated, where an amine is reacted to form a urea moiety, followed by coupling with an α-amino boronic acid pinacol (B44631) ester and subsequent deprotection. nih.gov The proximity of a urea group to a boronic acid can lead to the formation of an intramolecular cyclic boronate. nih.gov

Phenanthroline Derivatives: Phenanthrolines are rigid, planar heterocyclic compounds known for their ability to chelate metal ions and intercalate into DNA. researchgate.net Derivatives can be synthesized by linking the this compound scaffold to a phenanthroline core. A general strategy involves preparing a functionalized phenanthroline, for example, 2,9-dicarbaldehyde-1,10-phenanthroline, and then reacting it with an amine-containing fragment. nih.gov While direct synthesis of a this compound-phenanthroline conjugate is not explicitly detailed, the synthesis of 2,9-bis[(substituted-aminomethyl)]-4,7-phenyl-1,10-phenanthroline derivatives showcases the synthetic accessibility of attaching aminomethyl side chains to the phenanthroline scaffold, which could then be elaborated into the desired urea derivative. mdpi.comnih.gov

Tripodal and Macrocyclic Urea-Based Receptors

The this compound moiety serves as a valuable building block for constructing sophisticated host molecules, such as tripodal and macrocyclic receptors, designed for molecular recognition, particularly of anions. The strategic placement of the aminomethyl group at the meta position of the phenyl ring provides a divergent vector for creating three-dimensional binding cavities. While direct use of pre-formed this compound is less common, its precursor, 3-(aminomethyl)benzylamine, and similar tripodal amines like tris(3-aminopropyl)amine (B1583958) (TRPN), are frequently employed to synthesize receptors where multiple urea groups are the key interacting sites. jyu.firesearchgate.net

These receptors leverage the hydrogen-bonding capabilities of the urea N-H protons to bind and encapsulate guest species. Tripodal receptors, often built on a central scaffold, feature three arms that converge to form a binding pocket. The preorganization of these arms is crucial for selective binding. For instance, tripodal receptors based on scaffolds like tris(2-aminoethyl)amine (B1216632) (TREN) and 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene have been shown to be effective platforms for attaching urea or squaramide units, creating powerful anion receptors. mdpi.comsemanticscholar.org

Research into tripodal urea and thiourea receptors derived from TRPN has demonstrated their ability to bind a range of anions, including halides and oxoanions, through a 1:1 stoichiometric interaction. researchgate.net The binding affinity is governed by hydrogen-bonding interactions between the urea N-H groups and the anion. researchgate.net In some cases, the central nitrogen atom of the scaffold can participate in proton transfer, leading to enhanced selectivity for certain anions like hydrogen sulfate (B86663) over sulfate. researchgate.net

Ditopic tripodal receptors, which combine a metal-coordinating unit with hydrogen-bond donors like urea, represent a further level of complexity. For example, a receptor incorporating a 1-(2-((bis(pyridin-2-ylmethyl)amino)methyl)phenyl)-3-(3-nitrophenyl)urea ligand can coordinate a metal ion (Cu²⁺ or Zn²⁺) while simultaneously binding an anion through cooperative interactions with the urea moiety. acs.orgsemanticscholar.org This dual-binding mechanism significantly enhances the affinity for anions compared to the free ligand. acs.org

Macrocyclic structures containing urea functionalities also exhibit remarkable recognition properties. These systems can be designed to have specific cavity sizes and geometries, leading to high selectivity for particular guests. The synthesis often involves the cyclization of precursor molecules containing amine and isocyanate functionalities. While specific examples derived directly from this compound are not extensively documented, the principles are well-established with related building blocks. jyu.fiacs.org

Table 1: Examples of Tripodal Urea-Based Receptors and their Anion Binding Properties

Receptor ScaffoldUrea FunctionalityTarget Anion(s)Key FindingsReference(s)
Tris(3-aminopropyl)amine (TRPN)tris([(4-cyanophenyl)amino]propyl)ureaF⁻, H₂PO₄⁻, HCO₃⁻, HSO₄⁻Binds anions with 1:1 stoichiometry; shows selectivity for HSO₄⁻ over SO₄²⁻ via proton transfer. researchgate.net
Tris(2-aminoethyl)amine (TREN)Squaramide-based armsSO₄²⁻, Cl⁻Forms an intramolecular network; effectively extracts sulfate salts from aqueous to organic phase. mdpi.com
1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzeneSquaramide-based armsAcetates, SulfatesSelectivity can be switched between sulfates and acetates by changing extraction conditions (liquid-liquid vs. solid-liquid). semanticscholar.org
2-((bis(pyridin-2-ylmethyl)amino)methyl)phenyl1-(...)-3-(3-nitrophenyl)ureaCl⁻, Br⁻, NO₂⁻, H₂PO₄⁻Cooperative binding involving metal coordination and hydrogen bonding enhances anion affinity significantly. acs.org

Conformational Analysis of this compound Derivatives

The biological activity and receptor-binding capability of this compound derivatives are intrinsically linked to their three-dimensional structure and conformational flexibility. The conformational landscape of phenylureas is primarily defined by rotation around two key types of bonds: the C(sp²)-N bond of the urea group and the N-C(aryl) bond.

Studies on simple phenylurea and its N-alkyl derivatives have established the existence of several low-energy conformations. osti.govresearchgate.net The urea moiety itself is generally planar to allow for optimal electron delocalization. For N,N'-disubstituted ureas, four primary conformations are considered: trans-trans, trans-cis, cis-trans, and cis-cis, referring to the orientation of the substituents relative to the carbonyl group. acs.org In solution and the solid state, the trans-trans conformation is often the most stable for diaryl ureas. acs.org

For phenylurea, computational studies using methods like B3LYP and MP2 have identified cis and trans isomers (referring to the orientation of the phenyl group relative to the urea N-H bond), which adopt an anti geometry (the N-H bonds are antiperiplanar). osti.gov The trans isomer is generally found to be more stable. osti.govresearchgate.net The rotational barrier around the C(sp²)-N bond in phenylurea is significant, calculated to be around 8.6-9.4 kcal/mol, which is slightly higher than in unsubstituted urea. osti.gov This barrier restricts free rotation and defines the planar nature of the urea core.

The rotation around the N-C(aryl) bond is less hindered, with a calculated barrier of approximately 2.4 kcal/mol for phenylurea. osti.gov This rotation determines the orientation of the phenyl ring relative to the urea plane. The lowest energy conformation for phenylurea is typically a syn geometry, where the phenyl ring is twisted out of the urea plane. osti.gov

In the case of this compound derivatives, the presence of the aminomethyl substituent at the meta-position can influence the conformational preferences. While direct crystallographic or detailed computational studies on the parent compound are scarce, it can be inferred that the fundamental principles of phenylurea conformation will hold. The aminomethyl group is unlikely to cause major steric clashes that would dramatically alter the preferred trans and anti arrangement of the core urea structure. However, it could potentially engage in intramolecular hydrogen bonding with the urea carbonyl oxygen or an N-H proton, depending on the specific derivative and the orientation of the flexible aminomethyl side chain. Such an interaction could stabilize certain rotamers over others. Furthermore, in derivatives like 1-phenyl-3-(pyridin-3-ylmethyl)urea (B10867498), quaternization of the pyridine nitrogen with benzyl (B1604629) groups leads to specific conformations dictated by the bulky substituents. doi.org

Table 2: Calculated Rotational Barriers and Conformational Data for Phenylurea Derivatives

CompoundBond of RotationComputational MethodRotational Barrier (kcal/mol)Most Stable ConformationReference(s)
PhenylureaC(sp²)-NMP2/aug-cc-pVDZ8.6 - 9.4trans isomer, anti geometry osti.gov
PhenylureaN-C(aryl)MP2/aug-cc-pVDZ2.4syn geometry osti.gov
MethylureaC(sp²)-NMP2/aug-cc-pVDZ~9.3anti geometry osti.gov
EthylureaN-C(alkyl)MP2/aug-cc-pVDZ6.2- osti.gov

Theoretical and Computational Studies on 3 Aminomethyl Phenyl Urea

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to determining the geometric and electronic properties of phenylurea derivatives. researcher.life These methods are used to calculate the molecule's most stable three-dimensional shape (equilibrium geometry) by finding the minimum energy conformation. researcher.life The calculated dihedral angles from these studies can reveal whether the molecule adopts a planar or a more twisted conformation, which has significant implications for its interactions and properties. researchgate.net For instance, a planar structure often implies partial electron delocalization between the phenyl ring and the urea (B33335) moiety. researchgate.net

Key energetic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. kenkyugroup.org A smaller energy gap generally suggests that the molecule is more reactive. kenkyugroup.orgresearchgate.net

Table 1: Representative Quantum Chemical Properties for Phenylurea Derivatives (General Examples) This table presents example data from computational studies on various phenylurea derivatives to illustrate typical calculated values. The specific compounds are designated as HU1 and HU2 in the source material. kenkyugroup.org

ParameterHU1HU2UnitSignificance
EHOMO-6.215-5.992eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO-1.271-1.131eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Energy Gap (ΔE)4.9444.861eVDifference between LUMO and HOMO energies; indicates chemical reactivity.
Absolute Hardness (η)0.0910.086a.u.Measures resistance to change in electron distribution; higher value indicates more stability. kenkyugroup.org
Absolute Softness (σ)11.00811.607a.u.The reciprocal of hardness; higher value indicates greater reactivity. kenkyugroup.org

Data sourced from a computational study on phenylurea derivatives for corrosion inhibition. kenkyugroup.org

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying complex molecular systems like phenylurea derivatives. kenkyugroup.orgnih.gov

DFT calculations are instrumental in predicting the reactivity of phenylurea derivatives. By analyzing the distribution of electron density and molecular orbitals, researchers can identify the most likely sites for electrophilic and nucleophilic attack. kenkyugroup.org Fukui functions and local softness indices are calculated to pinpoint specific atoms that are more susceptible to reaction. kenkyugroup.org

Mechanistic studies often employ DFT to map out the entire energy landscape of a chemical reaction. researchgate.netacs.org For example, in the synthesis of substituted ureas, DFT can determine whether a reaction proceeds through a stepwise or a concerted mechanism by calculating the energies of reactants, transition states, and products. researchgate.netchemrxiv.org These studies have provided insights into the synthesis of ureas from amines and formamides, suggesting the involvement of formamide (B127407) or isocyanate intermediates. chemrxiv.org

The urea functional group is a potent hydrogen bond donor (N-H groups) and acceptor (C=O group). DFT is used to analyze the strength and geometry of these hydrogen bonds, which are critical in directing how molecules assemble in the solid state (crystal engineering) and how they interact with biological targets. acs.orgrsc.org

Regioselectivity refers to the preference for a chemical reaction to occur at one position over another. DFT calculations can explain and predict this preference in phenylurea derivatives. By calculating the activation energies for reactions at different sites on the molecule, the most favorable reaction pathway can be identified. For instance, in a molecule with multiple amine groups or different positions on the aromatic ring, DFT can predict which site will be more reactive towards a given reagent. This is crucial for designing selective synthetic routes. researchgate.net

While specific tautomerism studies on [3-(Aminomethyl)phenyl]urea are not available, DFT is a standard tool for investigating such phenomena in related systems. Tautomers are isomers that differ in the position of a proton and a double bond. For urea derivatives, this could involve, for example, the keto-enol tautomerism of the urea group (O=C-NH ↔ HO-C=N). DFT calculations can determine the relative energies of different tautomers, indicating which form is more stable under specific conditions (e.g., in the gas phase or in a solvent). These studies are vital as different tautomers can exhibit vastly different chemical reactivity and biological activity.

Regioselectivity in Chemical Transformations

Instrumental Techniques for Mechanistic Elucidation Supported by Computational Data (e.g., ESI-MS)

Experimental techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are often used to detect reaction intermediates and products, providing snapshots of a reaction in progress. When combined with computational data, a much clearer picture of the reaction mechanism emerges. For instance, an ion detected by ESI-MS can be proposed as a specific intermediate. DFT calculations can then be used to calculate the theoretical mass and stability of that proposed structure. If the computational data matches the experimental observation, it provides strong evidence for the existence of that intermediate along the reaction pathway. This integrated approach is powerful for validating complex, multi-step reaction mechanisms proposed for the synthesis or transformation of urea derivatives.

Spectroscopic Data Correlation with Computational Models

The elucidation of the molecular structure and electronic properties of this compound is significantly enhanced by the synergistic use of experimental spectroscopic techniques and theoretical computational models. This approach allows for a detailed assignment of spectral features and provides deep insights into the molecule's behavior at an atomic level. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a standard tool for correlating with and supporting experimental data from Fourier-transform infrared (FTIR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectroscopy. acs.orgdntb.gov.ua

Vibrational Analysis (FTIR)

The experimental FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. Key vibrations include the N-H stretching of the primary amine and urea groups, the C=O stretching of the urea carbonyl, C-N stretching, and various aromatic C-H and C=C vibrations.

To achieve a precise assignment of these experimental bands, theoretical calculations are employed. The molecular geometry of this compound can be optimized using DFT methods, such as the B3LYP functional with a 6-311++G(d,p) basis set. researchgate.netresearchgate.net Subsequent frequency calculations at the same level of theory yield the harmonic vibrational frequencies. It is a common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and methodological approximations, leading to a better agreement with experimental results. researchgate.net The correlation between the scaled theoretical wavenumbers and the experimental spectral bands allows for a definitive assignment of each vibrational mode. rsc.org

Table 1: Comparison of Key Experimental and Calculated Vibrational Frequencies for this compound.
Functional GroupVibrational ModeExpected Experimental Wavenumber (cm⁻¹)Calculated (Scaled) Wavenumber (cm⁻¹)Assignment Reference
-NH₂ (Urea & Amine)N-H Stretch~3400-3200Specific data not available in published literature rsc.org
C=O (Urea)C=O Stretch~1660-1630Specific data not available in published literature
-NH (Urea)N-H Bend~1620-1580Specific data not available in published literature nih.gov
Aromatic RingC=C Stretch~1600, ~1490Specific data not available in published literature nih.gov

Nuclear Magnetic Resonance (NMR) Analysis

NMR spectroscopy is fundamental for determining the carbon skeleton and the chemical environment of protons. For this compound, ¹H and ¹³C NMR spectra would provide signals for the aminomethyl protons, the aromatic protons, the urea protons, and the distinct carbon atoms.

Computational methods, specifically the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, are used to predict the ¹H and ¹³C NMR chemical shifts. researchgate.netmdpi.com These calculations are typically performed on the optimized geometry of the molecule. Comparing the theoretically calculated chemical shifts with the experimental values obtained in a solvent (e.g., DMSO-d₆) serves as a powerful validation of the proposed structure and helps in the assignment of ambiguous signals. mdpi.com

Table 2: Correlation of Experimental and Calculated ¹³C NMR Chemical Shifts (δ, ppm) for this compound.
Carbon AtomExpected Experimental δ (ppm)Calculated GIAO-DFT δ (ppm)Reference Methodology
C=O~155-160Specific data not available in published literature mdpi.com
Aromatic C (ipso, attached to urea)~140Specific data not available in published literature mdpi.com
Aromatic C (ipso, attached to CH₂)~138-142Specific data not available in published literature mdpi.com
Aromatic CH~115-130Specific data not available in published literature mdpi.com
-CH₂-~45Specific data not available in published literature emanresearch.org

Electronic Spectroscopy (UV-Vis)

UV-Vis absorption spectroscopy provides information about the electronic transitions between molecular orbitals. For an aromatic compound like this compound, these transitions are typically of the π→π* and n→π* type.

Time-Dependent Density Functional Theory (TD-DFT) is the computational method of choice for simulating electronic spectra. researchgate.netgoogle.com Based on the optimized ground-state geometry, TD-DFT calculations can predict the vertical excitation energies, corresponding maximum absorption wavelengths (λmax), and oscillator strengths (f), which relate to the intensity of the absorption bands. acs.orgtandfonline.com This analysis allows the experimental absorption peaks to be assigned to specific electronic transitions, such as those from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), providing insight into the molecule's electronic structure and conjugation. tandfonline.comresearchgate.net

Table 3: Comparison of Experimental and TD-DFT Calculated Electronic Transitions for this compound.
Experimental λₘₐₓ (nm)Calculated λₘₐₓ (nm)Oscillator Strength (f)Major Orbital ContributionReference Methodology
Specific data not available in published literatureSpecific data not available in published literatureSpecific data not available in published literaturee.g., HOMO → LUMO (π→π) acs.orgtandfonline.com
Specific data not available in published literatureSpecific data not available in published literatureSpecific data not available in published literaturee.g., HOMO-1 → LUMO (π→π) acs.orgtandfonline.com

Applications of 3 Aminomethyl Phenyl Urea and Its Derivatives in Chemical Research

Role as Building Blocks in Complex Organic Synthesis

The unique structural features of [3-(Aminomethyl)phenyl]urea and its analogs allow for their participation in a variety of chemical transformations, serving as key precursors for the construction of more elaborate molecular architectures.

Urea (B33335) derivatives are pivotal in the synthesis of a wide array of heterocyclic compounds due to the versatile reactivity of the urea functional group. This compound and structurally related compounds can serve as synthons for nitrogen-containing heterocycles. For instance, the aminomethylphenyl moiety can be utilized in cyclization reactions to form fused ring systems.

One prominent class of heterocyclic compounds accessible from urea derivatives are quinazolinones. The synthesis of quinazolinone derivatives often involves the reaction of an anthranilic acid derivative with a suitable nitrogen-containing component. While direct use of this compound in this specific reaction is not extensively documented in readily available literature, its structural analog, 3-aminobenzylamine (B1275103), is a key intermediate in the synthesis of quinazolinyl-diaryl ureas. sci-hub.se In these syntheses, the amino group of the aminobenzylamine linker reacts with a 4-chloroquinazoline, and the benzylic amino group is subsequently converted into a urea. sci-hub.se This highlights the potential for the aminomethyl group in this compound to be similarly employed in the construction of complex heterocyclic frameworks. For example, various substituted quinazolinone derivatives have been synthesized and shown to possess a range of biological activities, including anti-inflammatory and analgesic properties. nih.gov The general synthetic strategies often involve the condensation of substituted benzoxazinones with aminophenyl derivatives to yield quinazolinones, which can be further modified. nih.gov

Furthermore, urea and thiourea (B124793) derivatives are known to be excellent synthons for a variety of heterocyclic compounds, including pyrimidines, thiazines, and oxazoles. rsc.org The reactivity of the urea moiety allows for its incorporation into cyclic structures through reactions with bifunctional reagents. The presence of the additional aminomethyl group in this compound offers a further point of diversification, allowing for its use in creating more complex, polycyclic, or spiro-heterocyclic systems. researchgate.net

The dual functionality of this compound makes it an attractive precursor for the synthesis of advanced organic molecules with potential applications in medicinal chemistry and materials science. The aminomethyl group can undergo a range of chemical transformations, such as oxidation to imines or nitriles, while the urea moiety can be reduced to amines or participate in substitution reactions on the phenyl ring.

A significant application of related structures is in the synthesis of potent anticancer agents. For example, novel quinazolinyl-diaryl urea derivatives have been designed and synthesized as potential anticancer agents. sci-hub.se In these structures, a quinazoline (B50416) moiety is linked to a diaryl urea pharmacophore via a 3-benzylamino linker, a structure accessible from precursors like 3-aminobenzylamine. sci-hub.se The resulting compounds have demonstrated significant potency against various cancer cell lines. sci-hub.se

The general synthetic utility of urea derivatives is well-established. They can be synthesized through various methods, including the reaction of amines with isocyanates. For instance, a derivative, 3-(3-(Aminomethyl)phenyl)-1-ethyl-1-methylurea, is synthesized from 3-(aminomethyl)benzylamine and ethyl isocyanate. This highlights the modularity in creating diverse urea-based structures. The reactivity of the aminomethyl group allows for further functionalization, making these compounds versatile intermediates.

Construction of Urea-Based Heterocyclic Systems

Development of Functional Materials

Derivatives of this compound, particularly aromatic diamines with a similar structural backbone, are crucial components in the synthesis of high-performance polymers like poly(urethane urea)s (PUUs). These polymers are noted for their excellent mechanical properties and biocompatibility, making them suitable for various biomedical applications, especially as scaffolds in tissue engineering.

Poly(urethane urea)s are segmented block copolymers consisting of soft segments (typically a macrodiol) and hard segments formed by the reaction of a diisocyanate with a diamine chain extender. nih.gov The use of aromatic diamines, structurally related to this compound, as chain extenders introduces rigidity and strong hydrogen bonding through the urea linkages, leading to materials with superior mechanical strength. mdpi.com

Several fabrication techniques are employed to create porous PUU scaffolds for tissue engineering applications:

Compression Moulding and Particulate Leaching: This is a straightforward method for creating porous scaffolds. The polymer is mixed with a porogen, such as sodium chloride or polyethylene (B3416737) glycol particles of a defined size. sci-hub.se This mixture is then compression moulded into the desired shape. Subsequently, the porogen is leached out using a solvent (e.g., water), leaving behind an interconnected porous structure. sci-hub.se This technique allows for the creation of scaffolds with high porosity (>85%). sci-hub.se

3D Printing: Indirect three-dimensional (3D) printing offers precise control over the scaffold's architecture. In this method, a water-dissolvable porogen, such as poly(vinyl alcohol), is 3D printed into a specific model, for example, a "woodpile structure". rsc.org The PUU solution is then injected into this porogen mold. After the polymer solidifies, the porogen is dissolved, resulting in a scaffold with a highly regular and interconnected porous network. rsc.org This technique is particularly useful for creating scaffolds that mimic the specific architecture of tissues like cardiac muscle. rsc.org

Electrospinning: This technique produces non-woven fibrous meshes composed of micro- or nanofibers. A polymer solution is subjected to a high voltage, causing a jet of the solution to be drawn towards a collector. As the solvent evaporates, a mesh of fibers is formed. This method can create scaffolds with high porosity and a large surface area-to-volume ratio, mimicking the native extracellular matrix. nih.gov

The fabrication method and the chemical composition of the PUU significantly influence the pore morphology and mechanical properties of the resulting scaffolds.

Pore Morphology: Scaffolds created by particulate leaching typically exhibit interconnected pores, with pore sizes determined by the size of the porogen particles used. sci-hub.se For instance, using a combination of sodium chloride and polyethylene glycol as porogens can yield scaffolds with porosities exceeding 85%. sci-hub.se Indirect 3D printing allows for the fabrication of scaffolds with highly uniform and ordered tubular pores, with channel sizes that can be precisely controlled (e.g., 300, 400, and 500 μm). rsc.org Electrospun scaffolds are characterized by a network of bead-free, random nanofibers with diameters in the nanometer to micrometer range and high porosity. nih.gov

Mechanical Properties: PUUs derived from aromatic diamines generally exhibit excellent mechanical properties, making them suitable for applications in soft tissue engineering. The hard segments, formed by the reaction of diisocyanates and diamine chain extenders, contribute to the material's strength and elasticity through physical crosslinking via hydrogen bonds. nih.gov The mechanical properties can be tailored by altering the ratio of hard to soft segments, the chemical nature of the macrodiol, and the type of diamine chain extender. nih.govacs.org For example, PUU elastomers have been developed with tensile strengths as high as 75.8 MPa and significant fracture energy. rsc.org

Below is a table summarizing the mechanical properties of some representative poly(urethane urea) materials.

Polymer SystemFabrication MethodTensile Strength (MPa)Elongation at Break (%)Young's Modulus (MPa)Source
PEUU (PCL/BDI/Putrescine)Solvent Casting34 ± 3770 ± 5024 ± 2 nih.gov
PECUU (PCL/PHC 50/50)Solvent Casting22 ± 2875 ± 8312 ± 1 nih.gov
PUU (PCL/MDI/DAP)Wet Spinning (Fibers)High-High acs.org
PUU Cardiac ScaffoldIndirect 3D PrintingSimilar to cardiac tissueHighly deformableLow rsc.org
PHH/PDO BlendElectrospinning2.0 ± 0.5 (hydrated)150 ± 44 (hydrated)~5 (hydrated) nih.gov

PCL: Poly(caprolactone), BDI: 1,4-diisocyanatobutane, PHC: Poly(1,6-hexamethylene carbonate), MDI: 4,4'-diphenylmethane diisocyanate, DAP: 1,3-diaminopropane, PHH: a novel poly(ester urethane (B1682113) urea), PDO: Poly(dioxanone).

Poly(urethane urea) Scaffolds: Fabrication Techniques (e.g., Compression Moulding, Particulate Leaching, 3D Printing)

Ligand Design in Coordination Chemistry

The presence of both a urea moiety and an aminomethyl group, along with the aromatic ring, makes this compound and its derivatives attractive candidates for the design of ligands in coordination chemistry. purdue.edulibretexts.org Ligands are molecules or ions that bind to a central metal atom to form a coordination complex. purdue.edu The specific properties of the resulting complex are dictated by the nature of the ligand and the metal ion.

Urea and thiourea derivatives are known to be excellent ligands due to the presence of potential donor atoms (nitrogen, oxygen, and sulfur). rsc.org They can coordinate to metal centers in various modes, acting as monodentate or bidentate ligands, and can be neutral or anionic. uzh.ch The urea group can coordinate through its oxygen atom, while the aminomethyl group provides an additional nitrogen donor site. This allows for the formation of chelate rings with metal ions, which enhances the stability of the resulting complexes.

The aromatic phenyl ring in this compound can also be functionalized to modulate the electronic and steric properties of the ligand, thereby fine-tuning the characteristics of the metal complex. For instance, the introduction of electron-donating or electron-withdrawing groups on the phenyl ring can influence the electron density on the donor atoms and, consequently, the strength of the metal-ligand bond.

While specific studies detailing the coordination chemistry of this compound itself are not abundant in the searched literature, the principles of ligand design suggest its potential utility. For example, related tripodal amine derivatives have been used to construct macrocyclic ligands that can form complexes with various metal cations. mdpi.com Furthermore, benzoylthiourea (B1224501) derivatives, which share the urea/thiourea functional group, have been shown to coordinate with metal cores like rhenium(I) to form stable organometallic complexes. uzh.ch The design of such ligands is crucial for applications in catalysis, materials science, and the development of metal-based therapeutics. nih.gov

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for [3-(Aminomethyl)phenyl]urea, and what critical parameters influence reaction efficiency?

  • Methodology : The synthesis of urea derivatives typically involves the reaction of isocyanates with amines under controlled conditions. For example, 3-chlorophenyl isocyanate can react with substituted amines (e.g., 4,5-dihydro-5,5-dimethyl-2-thiazolamine) in inert solvents like dichloromethane or toluene. Key parameters include:

  • Solvent choice : Polar aprotic solvents enhance reactivity.
  • Temperature : Reflux conditions (e.g., 80–110°C) improve yield.
  • Catalysts/Additives : Triethylamine neutralizes HCl byproducts, preventing side reactions .
    • Optimization : Monitor reaction progress via TLC or HPLC. Purify via recrystallization or column chromatography.

Q. Which spectroscopic techniques are recommended for characterizing this compound, and how are spectral data interpreted?

  • Techniques :

  • NMR : 1^1H and 13^13C NMR confirm the urea linkage (NH peaks at δ 5–7 ppm) and aromatic/aminomethyl groups.
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ ion for C8_8H11_{11}N3_3O: 166.0975).
  • IR : Urea carbonyl stretch appears at ~1640–1680 cm1^{-1} .
    • Data Interpretation : Compare experimental spectra with computational predictions (e.g., PubChem data ).

Q. What are the critical safety protocols for handling and storing this compound?

  • Handling : Use explosion-proof equipment, avoid inhalation/contact, and work in a fume hood. Wear PPE (gloves, lab coat, goggles) .
  • Storage : Keep in airtight containers, away from moisture, heat, and light. Store at 2–8°C in a ventilated, fireproof cabinet .
  • Emergency Response : For skin contact, rinse with water for 15 minutes; for ingestion, seek immediate medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?

  • Approach :

Structural Analysis : Compare substituent effects (e.g., chloro vs. trifluoromethyl groups) using QSAR models .

Assay Validation : Ensure consistency in in vitro assays (e.g., cell line specificity, exposure duration).

Meta-Analysis : Cross-reference data from primary sources (e.g., PubChem, ECHA) and secondary databases (e.g., SciFinder, Reaxys) .

  • Case Study : Derivatives with 2,6-dichlorophenyl groups show higher receptor affinity due to steric and electronic effects .

Q. What strategies improve the low yield of this compound in multi-step syntheses?

  • Key Strategies :

  • Intermediate Isolation : Purify intermediates (e.g., isocyanate precursors) to minimize impurities.
  • Solvent Optimization : Switch to DMF or THF for better solubility of aromatic amines.
  • Catalytic Systems : Use DMAP or DBU to accelerate urea formation .
    • Troubleshooting : If yield remains low, analyze reaction kinetics via 1^1H NMR or FTIR to identify rate-limiting steps.

Q. How does this compound compare to structurally similar compounds in targeting androgen receptors for prostate cancer research?

  • Mechanistic Insight : Derivatives like 3-(phenyl)-2-(aminomethyl)-1-phenyl-2-propen-1-one inhibit the N-terminal domain of androgen receptors, disrupting transcriptional activity .
  • Comparative Analysis :

  • Bioactivity : Chlorophenyl substituents enhance binding affinity but reduce solubility.
  • Pharmacokinetics : Aminomethyl groups improve blood-brain barrier penetration in preclinical models .
    • Experimental Design : Use competitive binding assays (e.g., fluorescence polarization) and in vivo xenograft models.

Methodological Resources

  • Primary Data : PubChem, ECHA, and patent filings (e.g., WO 2018/136792) .
  • Secondary Databases : SciFinder, Reaxys, and HSDB for hazard data .
  • Analytical Tools : Gaussian for computational spectroscopy; MestReNova for NMR analysis .

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